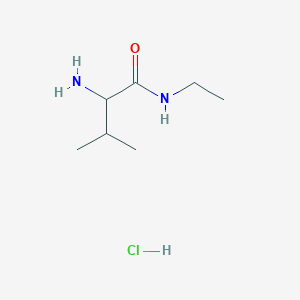

2-Amino-N-ethyl-3-methylbutanamide hydrochloride

Vue d'ensemble

Description

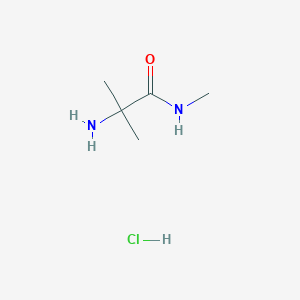

2-Amino-N-ethyl-3-methylbutanamide hydrochloride is a synthetic compound. It has a molecular formula of C7H17ClN2O and a molecular weight of 180.67 g/mol. The IUPAC name for this compound is 2-amino-3-methylbutanamide hydrochloride .

Molecular Structure Analysis

The InChI code for 2-Amino-N-ethyl-3-methylbutanamide hydrochloride is 1S/C5H12N2O.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-N-ethyl-3-methylbutanamide hydrochloride are not mentioned in the sources, amides in general can undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid . The acid acts as a catalyst for the reaction between the amide and water .Physical And Chemical Properties Analysis

2-Amino-N-ethyl-3-methylbutanamide hydrochloride is a powder at room temperature . It has a melting point of 243-245 degrees Celsius .Applications De Recherche Scientifique

Life Science Research

2-Amino-N-ethyl-3-methylbutanamide hydrochloride: is utilized in various life science research fields. It serves as a building block in the synthesis of more complex molecules used in biochemical studies and drug discovery processes . Its role in the development of new therapeutic agents, especially those targeting neurological disorders, is of significant interest due to its structural similarity to neurotransmitters.

Material Science

In material science, this compound finds application in the synthesis of novel polymers and nanomaterials . Its unique chemical properties can lead to the development of materials with improved durability, flexibility, and conductivity, which are essential for advanced engineering applications.

Chemical Synthesis

2-Amino-N-ethyl-3-methylbutanamide hydrochloride: is a valuable reagent in chemical synthesis . It is used to introduce the aminoethyl and methylbutanamide functional groups into target molecules, which can significantly alter their chemical behavior and reactivity, paving the way for the creation of innovative compounds with potential industrial applications.

Chromatography

This compound is also relevant in chromatography, where it can be used as a standard or a derivative-forming agent for the analysis of complex mixtures . Its stable hydrochloride salt form allows for precise measurements and consistent results in chromatographic separations.

Analytical Research

In analytical research, 2-Amino-N-ethyl-3-methylbutanamide hydrochloride is employed in the calibration of analytical instruments and the validation of analytical methods . Its well-defined properties make it an excellent candidate for use as a reference compound in quantitative analyses.

Biopharma Production

Lastly, the compound’s role in biopharma production is noteworthy . It may be involved in the synthesis of active pharmaceutical ingredients (APIs) or as an intermediate in the production process. Its purity and stability are crucial for ensuring the quality and efficacy of the final pharmaceutical products.

Safety and Hazards

This compound is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

2-amino-N-ethyl-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-4-9-7(10)6(8)5(2)3;/h5-6H,4,8H2,1-3H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAKKAGCQXWNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

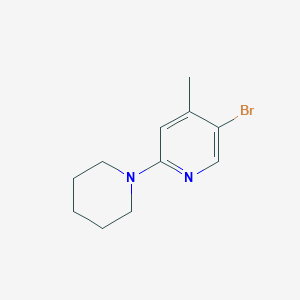

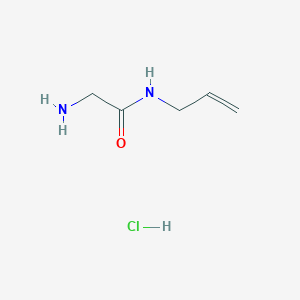

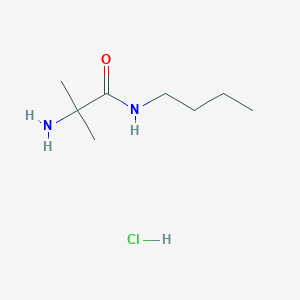

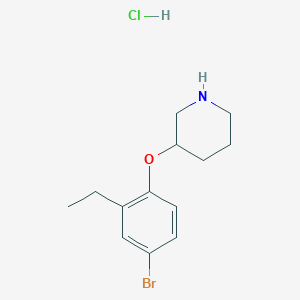

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Benzyl(ethyl)amino]-3-nitrobenzoic acid](/img/structure/B1525148.png)

![4-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525154.png)

![4-[(5-Bromo-2-pyridinyl)amino]-2-butanol](/img/structure/B1525156.png)